molecular formula C11H10F3N5O2 B5738210 4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B5738210
M. Wt: 301.22 g/mol
InChI Key: TVODKKOVVLUHFE-UHFFFAOYSA-N
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Description

4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and a trifluoromethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and trifluoromethylbenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing various complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N’-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide stands out due to its unique combination of an oxadiazole ring, an amino group, and a trifluoromethylbenzyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c12-11(13,14)7-3-1-2-6(4-7)5-20-18-9(15)8-10(16)19-21-17-8/h1-4H,5H2,(H2,15,18)(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVODKKOVVLUHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CO/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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